
4-Amino-3,5-dichloropyridine
Overview
Description
4-Amino-3,5-dichloropyridine (ADCP; CAS 22889-78-7) is a halogenated pyridine derivative with the molecular formula C₅H₄Cl₂N₂ and a molecular weight of 163.01 g/mol . Its crystal structure, determined via X-ray diffraction, reveals supramolecular chains stabilized by N–H⋯N hydrogen bonding, offset π–π stacking, and halogen–π interactions . ADCP exhibits a melting point of 159–161°C and is notable for its applications in medicinal chemistry, including antimicrobial, anti-cancer, and anti-inflammatory drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-3,5-dichloropyridine can be synthesized through several methods. One common synthetic route involves the chlorination of 4-aminopyridine. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl₂) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane (CH₂Cl₂) at low temperatures to prevent over-chlorination .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3,5-dichloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted pyridines, nitro derivatives, and reduced amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Applications
Drug Development
4-Amino-3,5-dichloropyridine serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives are particularly important in developing drugs targeting inflammatory diseases, bacterial infections, and hyperthyroidism. For instance, studies have shown that derivatives of this compound exhibit antimicrobial properties and potential anti-cancer activity .
Case Study: Anti-infective Agents
Research has highlighted the effectiveness of this compound derivatives in treating infections caused by resistant bacterial strains. One study demonstrated that certain derivatives significantly inhibited bacterial growth, providing a promising avenue for new antibiotic development .
Agrochemical Applications
Herbicides and Insecticides
This compound is widely utilized in the agrochemical industry as an intermediate for synthesizing herbicides and insecticides. Its application enhances crop protection by improving the efficacy of pest control measures .
Case Study: Pesticide Formulation
In a study focusing on pesticide formulation, this compound was integrated into a new herbicide product that showed increased effectiveness against common agricultural pests. The field trials indicated a significant reduction in pest populations compared to untreated controls .
Material Science
Specialty Materials
In material science, this compound is used to create specialty materials such as polymers and coatings. Its unique chemical properties facilitate the development of materials with enhanced durability and resistance to environmental factors .
Case Study: Polymer Development
A recent investigation into polymer composites revealed that incorporating this compound improved mechanical properties and thermal stability. The resulting materials were suitable for various industrial applications, demonstrating the compound's potential in advancing material technology .
Biochemical Applications
Research Reagents
As a versatile reagent, this compound is employed in various chemical reactions and studies within biochemical research. It aids researchers in synthesizing complex compounds necessary for studying metabolic pathways and enzyme interactions .
Case Study: Enzyme Interaction Studies
In biochemical assays, this compound has been utilized to investigate enzyme-substrate interactions. The findings indicated that certain derivatives could modulate enzyme activity, providing insights into potential therapeutic targets for metabolic disorders .
Structural Studies
The crystal structure of this compound has been analyzed using single-crystal X-ray diffraction techniques. These studies have revealed important molecular interactions such as π–π stacking and hydrogen bonding that contribute to its stability and reactivity .
Data Summary
Application Area | Specific Uses | Case Study Example |
---|---|---|
Pharmaceuticals | Drug synthesis for infections and inflammation | Antimicrobial activity against resistant strains |
Agrochemicals | Synthesis of herbicides and insecticides | Effective pest control in field trials |
Material Science | Development of polymers and coatings | Improved mechanical properties in composites |
Biochemical Research | Reagent for biochemical assays | Modulation of enzyme activity |
Structural Analysis | Crystal structure determination | Insights into molecular interactions |
Mechanism of Action
The mechanism of action of 4-Amino-3,5-dichloropyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications. It may also interact with cellular receptors, influencing various signaling pathways. The exact mechanism varies based on the specific application and the target molecule .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physical Properties
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features |
---|---|---|---|---|---|
4-Amino-3,5-dichloropyridine | 22889-78-7 | C₅H₄Cl₂N₂ | 163.01 | 159–161 | Cl at positions 3,5; NH₂ at position 4 |
2-Amino-3,5-dichloropyridine | 4214-74-8 | C₅H₄Cl₂N₂ | 163.01 | 81–83 | Cl at positions 3,5; NH₂ at position 2 |
4-Amino-2,3,5-trichloropyridine | 28443-69-8 | C₅H₃Cl₃N₂ | 197.45 | Not reported | Cl at positions 2,3,5; NH₂ at position 4 |
2-Amino-5-chloropyridine | 19798-80-2 | C₅H₅ClN₂ | 128.56 | 105–107 | Cl at position 5; NH₂ at position 2 |
Key Observations :
- Positional isomerism (e.g., NH₂ at position 2 vs. 4) significantly alters melting points and intermolecular interactions. ADCP’s higher melting point compared to 2-Amino-3,5-dichloropyridine suggests stronger crystal lattice stability due to hydrogen bonding .
- The addition of a third chlorine atom in 4-Amino-2,3,5-trichloropyridine increases molecular weight but introduces acute toxicity risks (Category 4) .
Reactivity and Electronic Properties
ADCP’s electronic properties influence its reactivity in organic synthesis and corrosion inhibition:
Table 2: HOMO-LUMO Energy Gaps and Inhibition Efficiency (IE) in 0.05 M Solutions
Compound | HOMO (eV) | LUMO (eV) | ∆E (eV) | IE (%) |
---|---|---|---|---|
Pyridine | -6.5889 | -0.5481 | 6.0408 | 27.56 |
2-Amino-5-chloropyridine | -5.4980 | -2.0130 | 3.4850 | 68.38 |
ADCP | -5.4760 | -2.1320 | 3.3440 | 52.14 |
2-Amino-3-benzyloxypyridine | -4.9650 | -1.4210 | 3.5440 | 42.45 |
Key Observations :
- ADCP’s lower ∆E (3.3440 eV) compared to pyridine (6.0408 eV) enhances electron transfer, making it a moderate corrosion inhibitor for mild steel .
- Substitutions at position 3 (e.g., benzyloxy group) reduce IE due to steric hindrance, while chlorine atoms enhance electron-withdrawing effects .
Metabolic and Toxicological Profiles
ADCP vs. Carcinogenic Analogues:
- In contrast, 2,6-dimethylaniline (DMA), a nasal carcinogen, forms DNA adducts via metabolic activation to mutagenic N-hydroxy derivatives .
Table 3: Toxicity Comparison
Key Observations :
- The absence of DNA binding in ADCP highlights the role of chlorine positioning and NH₂ group in reducing metabolic activation risks .
Biological Activity
4-Amino-3,5-dichloropyridine (ADCP) is a pyridine derivative recognized for its diverse biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C₅H₄Cl₂N₂
Molecular Weight: 163.00 g/mol
CAS Number: 22889-78-7
This compound features an amino group at the 4-position and chlorine substituents at the 3rd and 5th positions of the pyridine ring. This unique structure contributes to its reactivity and biological activity.
ADCP primarily acts as a phosphodiesterase 4 (PDE4) inhibitor , which plays a crucial role in modulating cyclic adenosine monophosphate (cAMP) levels in cells. By inhibiting PDE4, ADCP prevents the breakdown of cAMP, leading to increased intracellular cAMP levels that enhance cellular responses to signaling molecules. This mechanism is significant in various therapeutic contexts, particularly in treating inflammatory diseases and cancer.
Antimicrobial Activity
Research indicates that ADCP exhibits notable antimicrobial properties . Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections. For instance, one study highlighted that derivatives of ADCP showed high antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
ADCP has also been investigated for its anticancer effects . It has shown promise in inhibiting the proliferation of cancer cells through multiple pathways:
- Cell Cycle Arrest: ADCP induces G1 phase arrest in cancer cells, which is crucial for preventing cell division.
- Apoptosis Induction: The compound promotes programmed cell death in tumor cells by activating apoptotic pathways.
- Inhibition of Tumor Growth: In vivo studies have shown that ADCP can significantly reduce tumor size in animal models .
Study on Antimicrobial Activity
A study published in IUCr Data reported that salts derived from ADCP demonstrated high antibacterial activity against several pathogens. The research utilized both qualitative and quantitative methods to evaluate the effectiveness of these compounds .
Evaluation of Anticancer Activity
In a separate investigation focusing on anticancer properties, ADCP was tested on various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with significant effects observed at lower concentrations. The study concluded that ADCP could serve as a potential lead compound for developing new anticancer agents .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of ADCP is essential for evaluating its therapeutic potential. As a metabolite of Roflumilast (a PDE4 inhibitor), it is presumed to share similar metabolic pathways. Current studies suggest that ADCP is well-tolerated at therapeutic doses; however, further research is necessary to fully elucidate its toxicity profile and long-term effects .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Amino-3,5-dichloropyridine (ADCP)?
ADCP is synthesized via catalytic cyclization or reflux methods. For example, dissolving ADCP in water at 353 K followed by slow cooling yields crystals suitable for X-ray analysis . Advanced protocols involve mixing tin(II) chloride with 2-amino-3,5-dichloropyridine in hydrochloric acid, followed by reflux and solvent evaporation to obtain pure crystals . Optimizing molar ratios (e.g., 1:2 for tin chloride to precursor) and solvent choice (e.g., water or ethanol) improves yield .
Q. What physical properties are critical for characterizing ADCP?
Key properties include a molecular weight of 163.01 g/mol, melting point (159–161°C), and solubility in polar solvents like water. These parameters are essential for experimental design, particularly in crystallization and purity assessment .
Q. How is X-ray crystallography applied to determine ADCP’s structure?
Single-crystal X-ray diffraction (SCXRD) reveals ADCP’s orthorhombic crystal system (space group Pbca), with Hirshfeld surface analysis quantifying intermolecular interactions. Cl⋯H (40.1%), H⋯H (15.7%), and N⋯H (13.1%) dominate the packing . Data collection at 296 K with MoKα radiation (λ = 0.71073 Å) and refinement via SHELXL-2018/3 ensure structural accuracy .
Q. What analytical techniques confirm ADCP’s purity?
High-performance liquid chromatography (HPLC), FT-IR spectroscopy (e.g., N–H stretching at ~3300 cm⁻¹), and nuclear magnetic resonance (¹H/¹³C NMR) validate purity. Theoretical vibrational frequencies derived from B3LYP/6-311++G(d,p) DFT calculations align with experimental spectra .
Q. What are ADCP’s key applications in medicinal chemistry?
ADCP derivatives exhibit antimicrobial and anticancer activity. Its halogen-substituted pyridine core enables interactions with biological targets, such as inflammatory enzymes or bacterial DNA gyrase .
Advanced Research Questions
Q. How do Coulombic interactions influence ADCP’s crystal packing?
Energy framework analysis (CE-B3LYP/6-31G(d,p)) shows Coulombic forces contribute significantly to lattice energy, stabilizing offset π–π stacking (3.5–3.7 Å) and halogen–π interactions. These forces guide crystal engineering for co-crystal or salt formation .
Q. What computational methods model ADCP’s electronic properties?
Density functional theory (DFT) with B3LYP/6-311++G(d,p) calculates HOMO-LUMO energy gaps (~4.5 eV), Fukui indices for reactive sites, and molecular electrostatic potential (MEP) surfaces. These predict nucleophilic/electrophilic behavior and stability .
Q. How to resolve contradictions in spectroscopic data for ADCP derivatives?
Discrepancies between experimental and theoretical vibrational spectra are addressed by refining basis sets (e.g., 6-31G(d,p) vs. 6-311++G(d,p)) or incorporating solvent effects in TD-DFT simulations. Cross-validation with Raman spectroscopy and X-ray data enhances reliability .
Q. What in vivo studies assess ADCP’s genotoxic potential?
³²P-postlabeling assays in rats show no DNA adduct formation in nasal mucosa, liver, or testes, even at doses causing toxicity. This contrasts with carcinogens like 2,6-dimethylaniline, which form adducts. ADCP’s lack of N-hydroxylation or sulfation pathways explains its low genotoxicity .
Q. How does NBO analysis explain ADCP’s stability?
Natural bond orbital (NBO) analysis identifies hyperconjugative interactions (e.g., LP(N) → σ*(C–Cl)) stabilizing the molecule. Second-order perturbation energies (~20–30 kcal/mol) quantify charge transfer between lone pairs and antibonding orbitals .
Q. What strategies optimize ADCP synthesis for high yields?
Refluxing precursors in hydrochloric acid with controlled stoichiometry (e.g., 1:2 molar ratio of SnCl₂ to ADCP) and slow solvent evaporation minimizes byproducts. Purity is confirmed via melting point analysis and HPLC .
Q. How does Hirshfeld surface analysis inform molecular interaction design?
Hirshfeld surfaces mapped with dₙᵒᵣₘ values visualize interaction hotspots. For ADCP, Cl⋯H contacts dominate, guiding co-crystallization with hydrogen-bond donors (e.g., carboxylic acids) to modify solubility or bioavailability .
Properties
IUPAC Name |
3,5-dichloropyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c6-3-1-9-2-4(7)5(3)8/h1-2H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIQAMHROGZHOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177428 | |
Record name | 3,5-Dichloropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00177428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22889-78-7 | |
Record name | 4-Amino-3,5-dichloropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22889-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dichloropyridin-4-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022889787 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dichloropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00177428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dichloropyridin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.170 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,5-DICHLOROPYRIDIN-4-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7AS459SFD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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